molecular formula C11H13ClN2O2S B1376593 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1423027-32-0

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B1376593
CAS RN: 1423027-32-0
M. Wt: 272.75 g/mol
InChI Key: FWJMKJRVCKJING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)phenylmethyl-1,3-thiazolidine-2,4-dione hydrochloride, referred to as 3-AMPT, is a synthetic derivative of thiamine. It is a white crystalline powder and is soluble in water and a variety of organic solvents. 3-AMPT has a variety of biochemical and physiological effects, making it a useful compound for scientific research.

Scientific Research Applications

Antimicrobial Agent

The thiazolidine-2,4-dione (TZD) scaffold, to which this compound belongs, has been recognized for its antimicrobial properties. The TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . This makes it a potential candidate for developing new antimicrobial drugs that can combat resistant strains of bacteria.

Antioxidant Properties

This compound has shown promise as an antioxidant agent. Its ability to scavenge reactive oxygen species (ROS) can be leveraged in the development of treatments for oxidative stress-related diseases . By mitigating the damage caused by ROS, it could help in managing conditions like cardiovascular diseases and neurodegenerative disorders.

Hypoglycemic Activity

One of the most significant applications of this compound is its hypoglycemic activity. It improves insulin resistance through PPAR-γ receptor activation . This mechanism is crucial for the management of type 2 diabetes, making this compound a potential lead molecule for antidiabetic drugs.

Antineoplastic Potential

Thiazolidine derivatives have been associated with antitumor and cytotoxic activities. This compound could be explored for its potential use in cancer therapy, particularly in targeting specific pathways involved in cancer cell proliferation .

Neuroprotective Effects

The neuroprotective effects of thiazolidine derivatives make them candidates for treating neurodegenerative diseases. By playing a role in neurotransmitter synthesis, they could aid in the normal functioning of the nervous system and potentially alleviate symptoms of diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory and Analgesic Uses

Due to its structural properties, this compound could be developed into drugs with anti-inflammatory and analgesic effects. This would be beneficial in treating chronic pain and inflammatory conditions without the side effects associated with current medications .

Antiviral Applications

Thiazolidine derivatives have shown activity against various viruses. Research into this compound could lead to the development of new antiviral drugs, which are especially needed in the face of emerging viral diseases .

Agrochemical Applications

Beyond pharmaceuticals, the TZD scaffold is also used in agrochemicals. This compound could be utilized in the development of new fungicides or pesticides, contributing to the protection of crops and ensuring food security .

properties

IUPAC Name

3-[[3-(aminomethyl)phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.ClH/c12-5-8-2-1-3-9(4-8)6-13-10(14)7-16-11(13)15;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJMKJRVCKJING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Reactant of Route 2
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Reactant of Route 4
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Reactant of Route 5
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.